molecular formula C17H11N3O2 B5738802 2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE

2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5738802
M. Wt: 289.29 g/mol
InChI Key: DNTSJCHDVKIHRK-UHFFFAOYSA-N
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Description

2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure substituted with furyl and pyridyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazolinone core or the furyl and pyridyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.

Scientific Research Applications

2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE and its derivatives are of interest in various fields of scientific research:

    Chemistry: Studied for their unique chemical properties and potential as intermediates in organic synthesis.

    Biology: Investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as potential therapeutic agents due to their ability to interact with biological targets.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE might include other quinazolinone derivatives with different substituents, such as:

  • 2-(2-FURYL)-3-(4-METHYL)-4(3H)-QUINAZOLINONE
  • 2-(2-FURYL)-3-(4-CHLORO)-4(3H)-QUINAZOLINONE
  • 2-(2-FURYL)-3-(4-PHENYL)-4(3H)-QUINAZOLINONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both furyl and pyridyl groups may confer unique properties compared to other quinazolinone derivatives, potentially leading to distinct applications in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)-3-pyridin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17-13-4-1-2-5-14(13)19-16(15-6-3-11-22-15)20(17)12-7-9-18-10-8-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTSJCHDVKIHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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